molecular formula C13H10BrNO4 B8202835 2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene

2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene

Cat. No.: B8202835
M. Wt: 324.13 g/mol
InChI Key: YDTBVUKBEQYJOH-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene is an organic compound with a complex structure, featuring a bromine atom, a methoxyphenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene can be achieved through several methods. One common approach involves the bromination of 4-(2-methoxyphenoxy)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .

Properties

IUPAC Name

2-bromo-4-(2-methoxyphenoxy)-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-12-4-2-3-5-13(12)19-9-6-7-11(15(16)17)10(14)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTBVUKBEQYJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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